N-butyl-N-ethylbenzenesulfonamide
Overview
Description
N-butyl-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.11365002 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity Assessment
N-butylbenzenesulfonamide (NBBS) has been extensively used as a plasticizer and is often detected in environmental samples like ground water. A study by Rider et al. (2012) evaluated the neurotoxicity of NBBS in Sprague-Dawley rats. Despite previous reports of NBBS's neurotoxicity, their findings did not support significant neurotoxic effects within a 4-week exposure period, suggesting the need for further examination over longer exposure durations (Rider et al., 2012).
Toxicokinetics in Rodents
Waidyanatha et al. (2020) investigated the toxicokinetics of NBBS in rodents. Their research indicated rapid absorption and elimination of NBBS, with a half-life of less than 3.5 hours. This study highlighted the high bioavailability and systemic exposure of NBBS in rodents, important for understanding its environmental impact and potential health risks (Waidyanatha et al., 2020).
Chemical Reactions and Applications
In a study by Zanoni and Stradiotto (1991), the reduction of benzenesulfonyl derivatives in N,N-dimethylformamide was reported. This research explored the chemical behavior of substances like NBBS, providing insights into potential industrial applications in chemical synthesis (Zanoni & Stradiotto, 1991).
Metabolism and Disposition in Rodents
Waidyanatha et al. (2019) focused on the in vitro hepatic clearance and disposition of NBBS in rodents. Their findings indicated a slower clearance in humans compared to rodents, with extensive excretion in urine and feces. This study is crucial for understanding the metabolism of NBBS and its potential environmental and health implications (Waidyanatha et al., 2019).
Environmental Detection and Risks
Duffield et al. (1994) developed an assay for quantifying NBBS in environments like landfill leachate and bottled wines. Their findings indicated the presence of NBBS in various environmental samples, raising concerns about its potential health risks and necessitating further studies (Duffield et al., 1994).
Properties
IUPAC Name |
N-butyl-N-ethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-5-11-13(4-2)16(14,15)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKPTKJCDEFLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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